4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine
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Overview
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine is a boronic ester derivative that has gained significant attention in the field of organic chemistry. This compound is known for its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. Its unique structure, which includes a pyrrolo[2,3-B]pyridine core and a dioxaborolane moiety, makes it a valuable reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine typically involves the borylation of a suitable pyrrolo[2,3-B]pyridine precursor. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron or pinacolborane as the boron source . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2·CH2Cl2, in a solvent like dioxane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Hydroboration: The compound can participate in hydroboration reactions with alkenes and alkynes, leading to the formation of organoboron compounds.
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or phenol.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Requires a palladium catalyst, a base (e.g., potassium carbonate), and a suitable solvent (e.g., dioxane).
Hydroboration: Typically involves the use of transition metal catalysts and can be performed under mild conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Major Products
Suzuki-Miyaura Coupling: Produces biaryl or styrene derivatives.
Hydroboration: Yields organoboron compounds, which can be further functionalized.
Oxidation: Results in the formation of alcohols or phenols.
Scientific Research Applications
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine primarily involves its role as a boron source in various chemical reactions. In Suzuki-Miyaura coupling, the boronic ester reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and the substrates used .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 1-Methylpyrazole-4-boronic acid pinacol ester
- 4-硝基苯基 4-(4,4,5,5-四甲基-1,3,2-二氧硼杂环戊烷-2-基)苄基碳酸酯
Uniqueness
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine is unique due to its pyrrolo[2,3-B]pyridine core, which imparts distinct electronic and steric properties. This makes it particularly effective in certain coupling reactions and allows for the synthesis of complex molecules that may not be easily accessible using other boronic esters .
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-6-8-16-11-9(10)5-7-15-11/h5-8H,1-4H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFHAWAVFVJOBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CNC3=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677974 |
Source
|
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60677974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942919-26-8 |
Source
|
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60677974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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